molecular formula C23H32N4O B10898178 N~4~-(1-Adamantyl)-1-butyl-3,6-dimethyl-1H-pyrazolo[3,4-B]pyridine-4-carboxamide

N~4~-(1-Adamantyl)-1-butyl-3,6-dimethyl-1H-pyrazolo[3,4-B]pyridine-4-carboxamide

Cat. No.: B10898178
M. Wt: 380.5 g/mol
InChI Key: OJASTUVZJWJDIX-UHFFFAOYSA-N
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Description

N~4~-(1-Adamantyl)-1-butyl-3,6-dimethyl-1H-pyrazolo[3,4-B]pyridine-4-carboxamide is a synthetic compound known for its unique structure and potential applications in various fields. This compound features an adamantyl group, which is a bulky and rigid structure, contributing to its stability and unique chemical properties.

Preparation Methods

The synthesis of N4-(1-Adamantyl)-1-butyl-3,6-dimethyl-1H-pyrazolo[3,4-B]pyridine-4-carboxamide involves multiple steps, starting from readily available precursorsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity .

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors, which allow for better control over reaction conditions and improved safety. These methods also enable the production of large quantities of the compound in a cost-effective manner .

Chemical Reactions Analysis

N~4~-(1-Adamantyl)-1-butyl-3,6-dimethyl-1H-pyrazolo[3,4-B]pyridine-4-carboxamide undergoes various chemical reactions, including:

Common reagents used in these reactions include strong acids, bases, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

N~4~-(1-Adamantyl)-1-butyl-3,6-dimethyl-1H-pyrazolo[3,4-B]pyridine-4-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of N4-(1-Adamantyl)-1-butyl-3,6-dimethyl-1H-pyrazolo[3,4-B]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The adamantyl group contributes to the compound’s stability and ability to interact with various biological targets. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C23H32N4O

Molecular Weight

380.5 g/mol

IUPAC Name

N-(1-adamantyl)-1-butyl-3,6-dimethylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C23H32N4O/c1-4-5-6-27-21-20(15(3)26-27)19(7-14(2)24-21)22(28)25-23-11-16-8-17(12-23)10-18(9-16)13-23/h7,16-18H,4-6,8-13H2,1-3H3,(H,25,28)

InChI Key

OJASTUVZJWJDIX-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C2=NC(=CC(=C2C(=N1)C)C(=O)NC34CC5CC(C3)CC(C5)C4)C

Origin of Product

United States

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